molecular formula C17H11F3N2O4 B2872446 Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate CAS No. 866149-35-1

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate

Cat. No.: B2872446
CAS No.: 866149-35-1
M. Wt: 364.28
InChI Key: GLWPMKHFQFYZEE-UHFFFAOYSA-N
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Description

Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate: is a complex organic compound characterized by its nitro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an indole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. The indole core can be constructed through Fischer indole synthesis or other indole-forming reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperatures, reaction times, and the use of specific catalysts to facilitate each step of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.

Medicine: : The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: : In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.

Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact mechanism of action would depend on the specific application and target system.

Comparison with Similar Compounds

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Properties

IUPAC Name

methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-26-16(23)15-14(10-4-2-3-5-12(10)21-15)11-7-6-9(17(18,19)20)8-13(11)22(24)25/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPMKHFQFYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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